molecular formula C6H11Br B12290322 (1-Bromopropyl)cyclopropane CAS No. 88106-28-9

(1-Bromopropyl)cyclopropane

Katalognummer: B12290322
CAS-Nummer: 88106-28-9
Molekulargewicht: 163.06 g/mol
InChI-Schlüssel: HIZZGEIGDSVFBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Bromopropyl)cyclopropane is an organobromine compound with the chemical formula C6H11Br. It is a member of the haloalkane family, characterized by the presence of a bromine atom attached to a cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1-Bromopropyl)cyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with phosphorus tribromide (PBr3) under controlled conditions. Another method includes the bromination of cyclopropylpropane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Bromopropyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Isomerization: Elevated temperatures, typically above 100°C.

Major Products:

Wissenschaftliche Forschungsanwendungen

(1-Bromopropyl)cyclopropane has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-Bromopropyl)cyclopropane involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles, leading to the formation of various products. The cyclopropane ring imparts strain, making the compound more reactive and facilitating its participation in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

    Bromocyclopropane (C3H5Br): Similar in structure but lacks the propyl group.

    Chlorocyclopropane (C3H5Cl): Contains chlorine instead of bromine.

    Fluorocyclopropane (C3H5F): Contains fluorine instead of bromine.

    Iodocyclopropane (C3H5I): Contains iodine instead of bromine.

Uniqueness: The combination of these structural features makes it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

88106-28-9

Molekularformel

C6H11Br

Molekulargewicht

163.06 g/mol

IUPAC-Name

1-bromopropylcyclopropane

InChI

InChI=1S/C6H11Br/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3

InChI-Schlüssel

HIZZGEIGDSVFBJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1CC1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.